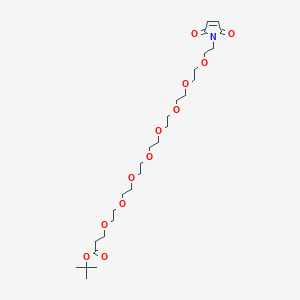

Mal-PEG8-t-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47NO12/c1-27(2,3)40-26(31)6-8-32-10-12-34-14-16-36-18-20-38-22-23-39-21-19-37-17-15-35-13-11-33-9-7-28-24(29)4-5-25(28)30/h4-5H,6-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOLDMZFBZWLAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301106410 | |

| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055048-43-4 | |

| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055048-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of Mal Peg8 T Butyl Ester

Maleimide-Thiol Conjugation Chemistry

The maleimide (B117702) moiety is a well-established electrophile that exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, particularly those found in cysteine residues of proteins and peptides. uu.nl This specificity allows for site-specific modifications of biomolecules under mild, physiological conditions. uu.nl

Michael Addition Reaction Mechanism with Sulfhydryl Groups

The conjugation of a maleimide to a thiol-containing molecule proceeds via a Michael addition reaction. This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5. uu.nl At this pH, the reaction with thiols is approximately 1,000 times faster than with amines. uu.nl

The reaction is initiated by the deprotonation of the thiol (R-SH) to its more nucleophilic thiolate form (R-S⁻). The thiolate then attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This leads to the formation of a stable, covalent thioether bond, resulting in a thiosuccinimide adduct. uu.nlmdpi.com The reactivity of the maleimide is driven by the ring strain and the cis-conformation of its carbonyl groups. uu.nl

Kinetic and Thermodynamic Considerations of Maleimide-Thiol Adduct Formation

The kinetics of the maleimide-thiol reaction are generally fast, often reaching completion within minutes to a few hours at room temperature. uu.nl The reaction rate is influenced by several factors, including pH, temperature, and the nature of the substituents on both the maleimide and the thiol. The reaction is typically faster at a slightly basic pH where the concentration of the reactive thiolate species is higher. mdpi.com However, at a pH above 8.0, side reactions such as maleimide hydrolysis can become more prominent.

The reaction between maleimides and thiols is thermodynamically favorable, with a negative Gibbs free energy change (ΔG), indicating a spontaneous process. For instance, the reaction of N-methylmaleimide with methylamine (B109427) has a computed ΔG of -34.75 kJ/mol in water. prolynxinc.com

Interactive Data Table: Kinetic Data for Maleimide-Thiol Conjugation and Hydrolysis

| Reactants | Condition | Rate Constant (k) | Half-life (t½) | Reference |

| N-ethylmaleimide and L-cysteine | Solution, pH 7.0 | - | < 2 min | uu.nl |

| Maleimide-PEG-PLGA NPs and cRGDfK | 10 mM HEPES, pH 7.0, RT | - | 30 min for 84% efficiency | uu.nl |

| Maleimide-PEG-PLGA NPs and 11A4 nanobody | PBS, pH 7.4, RT | - | 2 h for 58% efficiency | uu.nl |

| N-aminoethyl SITE Hydrolysis | pH 7.4, 37°C | - | ~0.4 h | ulisboa.pt |

| N-iPr-carbamoyl-aminoethyl SITE Hydrolysis | pH 7.4, 37°C | - | ~52 h | ulisboa.pt |

Strategies for Enhancing the Stability of Maleimide-Thiol Conjugates

A significant drawback of the thiosuccinimide linkage formed from the maleimide-thiol reaction is its potential for instability. The adduct can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is particularly relevant in biological environments where endogenous thiols like glutathione (B108866) are present in high concentrations, which can lead to thiol exchange reactions and premature cleavage of the conjugate. ucl.ac.uk

To address this instability, a key strategy is the hydrolysis of the thiosuccinimide ring. This hydrolysis results in the formation of two isomeric succinamic acid thioethers (SATEs), which are significantly more stable and resistant to retro-Michael reactions and thiol exchange. ulisboa.ptucl.ac.uk The half-lives of these ring-opened products can be over two years. ulisboa.pt

The rate of this stabilizing hydrolysis can be accelerated by introducing electron-withdrawing substituents on the nitrogen atom of the maleimide. ulisboa.pt This intentional, accelerated hydrolysis can be performed in vitro after conjugation to ensure the long-term stability of the conjugate in vivo. ulisboa.ptucl.ac.uk

Orthogonal Reactivity of the Maleimide Group

While the Michael addition with thiols is the most common reaction of maleimides in bioconjugation, the double bond of the maleimide can also participate in other types of reactions, allowing for orthogonal conjugation strategies. This means that under specific conditions, the maleimide can react with other functional groups without interfering with a pre-existing thiol conjugate or vice versa.

One such orthogonal reaction is the Diels-Alder cycloaddition . Maleimides can act as dienophiles and react with conjugated dienes. A common strategy involves protecting the maleimide with a furan (B31954) derivative. This furan-protected maleimide is stable to thiols. The maleimide can be deprotected by a retro-Diels-Alder reaction, typically by heating, to regenerate the reactive maleimide for subsequent conjugation with a thiol. rsc.org

Another orthogonal reaction is the [2+2] photocycloaddition . Upon exposure to light, the maleimide double bond can undergo a cycloaddition with another alkene, a reaction that has been explored for photochemically rebridging disulfide bonds in proteins. acsgcipr.org

More recently, Wittig reactions involving maleimides have been developed for bioconjugation. Maleimides can be converted into water-soluble phosphonium (B103445) ylides, which can then react with aldehydes on proteins or peptides. stackexchange.com

Deprotection Chemistry of the t-butyl Ester

The t-butyl ester group serves as a protecting group for a carboxylic acid. It is stable under basic and neutral conditions but can be selectively removed under acidic conditions. echemi.com

Acid-Catalyzed Hydrolysis of the t-butyl Ester

The deprotection of the t-butyl ester proceeds through an acid-catalyzed hydrolysis mechanism. A variety of acids can be used for this purpose, including trifluoroacetic acid (TFA), hydrochloric acid, and sulfuric acid. echemi.com

The mechanism is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). nih.gov This protonation increases the electrophilicity of the carbonyl carbon. For t-butyl esters, the reaction typically proceeds through a unimolecular pathway (AAL1). This involves the cleavage of the bond between the oxygen and the t-butyl group, leading to the formation of a relatively stable tertiary t-butyl carbocation and the carboxylic acid. echemi.combroadpharm.com The t-butyl carbocation is then deprotonated, usually by the conjugate base of the acid or a solvent molecule, to form isobutylene (B52900) gas. broadpharm.com

This deprotection can be achieved chemoselectively in the presence of other acid-labile protecting groups by careful selection of the acid and reaction conditions. For example, zinc bromide (ZnBr₂) in dichloromethane (B109758) has been used for the selective hydrolysis of t-butyl esters in the presence of certain other protecting groups. The hydrophilic PEG spacer in Mal-PEG8-t-butyl ester can influence the accessibility of the t-butyl ester to the acid catalyst in aqueous media.

Generation of Free Carboxylic Acid for Subsequent Derivatization

The t-butyl ester group serves as a protecting group for a terminal carboxylic acid. This protection is stable under neutral and basic conditions but can be readily removed under acidic conditions to reveal the free carboxyl group, which can then be used for further chemical modifications. medkoo.comdcchemicals.com

The most common method for the deprotection of the t-butyl ester is treatment with strong acids, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). vulcanchem.comrsc.org The reaction proceeds by protonation of the ester's carbonyl oxygen, followed by the loss of a stable tert-butyl cation (which typically forms isobutene gas) and subsequent decarboxylation to yield the free carboxylic acid. vulcanchem.com A typical procedure involves stirring the compound in a 1:1 mixture of TFA and DCM for several hours at room temperature. rsc.org Aqueous phosphoric acid has also been described as a mild and effective reagent for deprotecting t-butyl esters. organic-chemistry.org

It is crucial that the deprotection conditions are compatible with the other functional groups in the molecule, particularly the maleimide ring. Research on the selective deprotection of t-butyl esters in the presence of other acid-labile groups has been explored. For instance, using zinc bromide (ZnBr₂) in dichloromethane can achieve chemoselective hydrolysis of t-butyl esters while some other protecting groups remain intact. nih.gov The stability of the maleimide group under these acidic conditions is a key consideration for the successful sequential use of the linker.

Table 1: Conditions for t-Butyl Ester Deprotection

| Reagent(s) | Solvent | Conditions | Outcome |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, ~1-5 hours | Cleavage of the t-butyl group to yield a free carboxylic acid. vulcanchem.comrsc.org |

| Aqueous Phosphoric Acid | - | Mild conditions | Effective for deprotection of t-butyl esters. organic-chemistry.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | - | Allows for chemoselective hydrolysis of t-butyl esters. nih.gov |

Compatibility with Other Functional Groups and Linkages

The utility of this compound as a crosslinker is defined by the high chemoselectivity of its reactive ends.

The maleimide group is highly reactive towards sulfhydryl (thiol) groups, proceeding via a Michael addition mechanism to form a stable, covalent thioether bond. axispharm.com This reaction is most efficient and specific within a pH range of 6.5 to 7.5. axispharm.comthermofisher.com Below this range, the reaction is slow, while at pH values above 8.5, the maleimide becomes more susceptible to reaction with primary amines and hydrolysis to a non-reactive maleamic acid. thermofisher.com The maleimide group generally does not react with other common protein functional groups like tyrosines, histidines, or methionines. thermofisher.com However, it's important to note that the resulting thiosuccinimide adduct can sometimes undergo side reactions, such as thiazine (B8601807) rearrangement, if the cysteine is at the N-terminus of a peptide. pharmiweb.com

The t-butyl ester is largely unreactive under the mild, near-neutral pH conditions used for the maleimide-thiol conjugation. Its primary reactivity is its susceptibility to cleavage under acidic conditions as described previously. medkoo.comdcchemicals.com Once deprotected, the resulting carboxylic acid becomes a versatile functional handle. It can be activated using carbodiimide (B86325) chemistry (e.g., with EDC or DCC) to react with primary amines, forming stable amide bonds. dcchemicals.combiochempeg.com This two-step process allows for the specific and sequential conjugation of two different molecules.

This orthogonal reactivity ensures that the maleimide end can be selectively conjugated to a thiol-containing molecule first, without affecting the protected carboxyl end. Following purification, the t-butyl ester can be deprotected to allow for the subsequent conjugation of an amine-containing molecule. This linker is also compatible with other common bioconjugation chemistries, such as "click chemistry," provided the partner molecule is functionalized appropriately. dcchemicals.comdcchemicals.com

Conformational Dynamics and Solution Behavior of the PEG8 Spacer

Hydrophilic Nature and Aqueous Solubility Enhancement

Polyethylene (B3416737) glycol is inherently hydrophilic, a property conferred by the repeating ethylene (B1197577) glycol units (-CH₂CH₂O-). interchim.frprecisepeg.com This characteristic is imparted to molecules to which it is attached, including this compound. medkoo.comdcchemicals.com The PEG8 spacer significantly enhances the solubility of the linker in aqueous buffers, a critical advantage for bioconjugation reactions which are typically performed in physiological conditions. medkoo.cominterchim.fr

By incorporating a hydrophilic PEG linker, problems associated with the hydrophobicity of many small molecule drugs or labels can be overcome. labinsights.nladcreview.com Hydrophobic linkers can lead to aggregation and loss of affinity when conjugated to biomolecules like antibodies, often limiting the number of molecules that can be attached (the drug-to-antibody ratio, or DAR). adcreview.comfcad.com The use of hydrophilic PEG linkers can mitigate these issues, allowing for higher DARs without causing aggregation and improving the pharmacokinetic profile of the resulting conjugate. labinsights.nladcreview.com The PEG chains effectively create a hydration shell, which helps to keep the conjugate soluble and stable in aqueous solutions. interchim.frplos.org

Impact of PEG Chain Length on Molecular Flexibility and Accessibility

The length of the PEG chain directly correlates with its flexibility and the hydrodynamic volume it occupies. plos.orgresearchgate.net Longer PEG chains generally exhibit greater flexibility. researchgate.netacs.org This flexibility is advantageous as it allows the terminal functional group (the maleimide) to have a greater range of motion, increasing the probability of a successful reaction with its target, such as a cysteine residue on a protein that may be located in a sterically hindered environment. plos.org

Molecular dynamics simulations and experimental studies have shown that PEG chains are highly flexible and can adopt various conformations in solution. plos.orgnih.gov While shorter PEG chains like PEG8 provide a compact and flexible spacer, longer chains can provide a more pronounced "steric shielding" effect. precisepeg.complos.org This can be beneficial in therapeutic applications by protecting the conjugate from enzymatic degradation. However, very long chains can also sometimes become entangled or wrap around the conjugated molecule, potentially masking the active site or ligand. plos.orgrsc.org Therefore, the PEG8 length represents a balance, providing sufficient spacing and flexibility to enhance accessibility without introducing excessive steric hindrance or undesirable masking effects for many applications. mdpi.comuniversiteitleiden.nl Studies comparing different PEG lengths have shown that adjusting the chain length allows for fine-tuning of properties like swelling ability in gels and the exposure of terminal targeting groups. acs.orgrsc.org

Applications in Academic Chemical Research and Engineering

Advanced Bioconjugation Methodologies

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a fundamental technique in biotechnology and pharmaceutical sciences. Mal-PEG8-t-butyl ester is a versatile tool in this field, enabling the precise and controlled modification of biomolecules.

The primary application of this compound lies in its ability to selectively react with thiol groups. axispharm.com This specificity allows for the site-specific functionalization of biomolecules that contain accessible cysteine residues. The reaction between the maleimide (B117702) group and a thiol proceeds via a Michael addition, forming a stable covalent bond under mild pH conditions (typically 6.5-7.5). creativepegworks.combroadpharm.combroadpharm.com

This targeted modification is crucial for several reasons:

Homogeneous Products: Site-specific conjugation leads to the formation of well-defined and homogeneous products, which is essential for therapeutic applications and detailed biochemical studies.

Controlled Stoichiometry: The stoichiometry of the conjugation reaction can be precisely controlled, allowing for the attachment of a specific number of linker molecules to the biomolecule.

Researchers have utilized this compound and similar maleimide-PEG compounds for the modification of various biomolecules, including peptides, proteins, and oligonucleotides that have been engineered to contain a free thiol group. creativepegworks.combroadpharm.com

The heterobifunctional nature of this compound makes it an ideal component in the design of multifunctional probes and reagents. After the initial conjugation to a thiol-containing biomolecule, the t-butyl ester group can be deprotected to reveal a carboxylic acid. This newly available functional group can then be used for subsequent reactions, allowing for the attachment of other molecules of interest, such as fluorescent dyes, imaging agents, or drug molecules.

For instance, a protein can first be labeled with this compound at a specific cysteine residue. Following purification, the t-butyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-containing fluorescent dye using standard carbodiimide (B86325) chemistry. This results in a site-specifically labeled protein that can be used for various imaging and diagnostic applications. This step-wise approach allows for the construction of complex bioconjugates with precise control over their composition and architecture.

This compound serves as a foundational component in the development of more complex heterobifunctional linkers for molecular assembly. By deprotecting the t-butyl ester and coupling the resulting carboxylic acid to other reactive moieties, a diverse range of custom linkers can be synthesized. For example, the carboxylic acid can be activated as an N-hydroxysuccinimide (NHS) ester, creating a Mal-PEG8-NHS ester. broadpharm.com This new linker can then react with primary amines on a second molecule, effectively linking a thiol-containing molecule to an amine-containing molecule.

This strategy is widely employed in the construction of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). axispharm.comaxispharm.com In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. fujifilm.com In PROTACs, a molecule that binds to a target protein is linked to a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein. The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting conjugate. broadpharm.combroadpharm.com

| Linker Component | Function | Reactivity |

| Maleimide | Covalent attachment to biomolecules | Reacts with thiol groups (-SH) |

| PEG8 Spacer | Increases solubility and provides spacing | Inert |

| t-Butyl Ester | Protecting group for a carboxylic acid | Deprotected under acidic conditions |

Polymer Chemistry and Materials Science Applications

The unique properties of this compound also lend themselves to applications in polymer chemistry and materials science, particularly in the creation of functionalized polymers and biomaterials.

This compound can be used to modify surfaces and graft polymers onto various substrates. A surface can be functionalized with thiol groups, and then this compound can be attached via the maleimide-thiol reaction. The exposed t-butyl ester groups can then be deprotected to create a surface rich in carboxylic acids. These carboxylic acids can serve as initiation sites for graft polymerization, allowing for the growth of polymer chains from the surface. This "grafting-from" approach can be used to create surfaces with tailored properties, such as enhanced biocompatibility or specific binding capabilities.

Alternatively, in a "grafting-to" approach, a polymer with a terminal thiol group can be synthesized and then attached to a surface functionalized with maleimide groups derived from this compound. The PEG component in these applications helps to create a hydrophilic and protein-repellent surface. creativepegworks.com

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. This compound and related maleimide-functionalized PEGs are valuable crosslinkers in the fabrication of hydrogels. creativepegworks.com For example, multi-arm PEG molecules functionalized with maleimide groups can be crosslinked with thiol-containing polymers to form hydrogels with controlled mechanical properties and degradation rates.

The bifunctional nature of this compound allows for the creation of hydrogels with tunable properties. The maleimide group can participate in the initial crosslinking of the hydrogel network. Subsequently, the t-butyl ester groups within the hydrogel matrix can be deprotected to introduce carboxylic acid functionalities. These carboxylic acids can then be used to immobilize bioactive molecules, such as growth factors or peptides, within the hydrogel, creating a bioactive scaffold for tissue engineering and regenerative medicine applications.

| Application Area | Specific Use of this compound | Resulting Product/Material |

| Bioconjugation | Site-specific labeling of proteins | Homogeneous protein conjugates |

| Drug Delivery | Linker for antibody-drug conjugates | Targeted cancer therapeutics |

| Diagnostics | Component of multifunctional probes | Labeled biomolecules for imaging |

| Materials Science | Surface modification agent | Biocompatible and functionalized surfaces |

| Tissue Engineering | Crosslinker for hydrogel formation | Bioactive scaffolds for cell culture |

Integration into Stimuli-Responsive Materials Systems

The distinct chemical functionalities of this compound make it a valuable building block for the design of stimuli-responsive materials, which can undergo changes in their physical or chemical properties in response to external triggers such as pH or redox potential.

The t-butyl ester group of the molecule can be incorporated into pH-responsive systems. This protecting group is stable at neutral pH but can be cleaved under acidic conditions to expose the carboxylic acid. This property can be exploited to design drug delivery systems that release their payload in the acidic microenvironment of tumors or within the endosomes and lysosomes of cells. nih.govmdpi.commdpi.com For instance, a material functionalized with this compound could be designed to alter its solubility or conformation upon acid-triggered deprotection, leading to the disassembly of a nanocarrier and the release of an encapsulated therapeutic agent.

Furthermore, the maleimide moiety allows for the integration of this linker into redox-responsive materials. The thiol-maleimide Michael addition reaction is a highly efficient and specific conjugation method. nih.gov This chemistry can be used to attach the linker to thiol-containing polymers or biomolecules. By incorporating disulfide bonds elsewhere in the material's structure, a system can be created that degrades or alters its properties in response to the reducing environment found inside cells. nih.govugent.be The combination of thiol-maleimide conjugation for initial assembly and disulfide bonds for redox-triggered disassembly provides a powerful strategy for creating sophisticated, stimuli-responsive biomaterials. nih.gov

Engineering of Functional Coatings

The bifunctional nature of this compound makes it a versatile tool for the engineering of functional coatings on a variety of substrates, including nanoparticles and solid surfaces. The process of creating these coatings often involves a "grafting to" or "grafting from" approach to create what are known as polymer brushes. illinois.eduresearcher.lifemorressier.com

In a "grafting to" strategy, the maleimide group of this compound can be used to anchor the molecule to a thiol-functionalized surface. Alternatively, if the surface presents other reactive groups, the carboxylic acid (after deprotection of the t-butyl ester) can be activated to form a stable bond. Once the linker is attached, the remaining functional group is exposed on the surface, creating a functional coating. For example, gold nanoparticles can be functionalized with maleimide-terminated PEG molecules to create a surface that can then specifically capture thiol-containing biomolecules. wilhelm-lab.com This allows for the controlled assembly of proteins, peptides, or other ligands on the nanoparticle surface, which is crucial for applications in diagnostics and targeted drug delivery. mdpi.com

The PEG spacer in this compound plays a critical role in these applications by providing a hydrophilic and flexible linker that extends the functional group away from the surface, minimizing steric hindrance and improving accessibility for subsequent conjugation reactions. This is particularly important for maintaining the biological activity of immobilized proteins or for facilitating interactions with cellular targets. mdpi.com

Role in Chemical Linker Design for Emerging Research Modalities

The unique properties of this compound make it a valuable component in the design of complex molecular architectures for cutting-edge research areas like proteolysis-targeting chimeras (PROTACs) and advanced bioconjugation strategies.

Utility in Proteolysis-Targeting Chimeras (PROTACs) Linker Design

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. biochempeg.comnih.gov The linker is a critical component of a PROTAC, as its length, flexibility, and chemical composition can significantly impact the efficacy of the resulting molecule. precisepeg.comnih.gov this compound is an excellent candidate for a PROTAC linker due to several key features.

The PEG8 spacer provides the necessary length and flexibility to allow for the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein. biochempeg.comjenkemusa.com The hydrophilic nature of the PEG linker can also improve the solubility and cell permeability of the PROTAC molecule. biochempeg.com

The orthogonal reactivity of the maleimide and the protected carboxylic acid groups allows for a modular and efficient synthesis of PROTACs. For example, the maleimide end can be reacted with a cysteine residue on a POI-binding peptide or a thiol-containing small molecule ligand. Subsequently, the t-butyl ester can be deprotected, and the resulting carboxylic acid can be coupled to an amine-functionalized E3 ligase ligand. This stepwise approach provides precise control over the assembly of the PROTAC molecule. The use of similar Mal-PEG-acid linkers has been documented in the synthesis of well-known PROTACs like dBET1. medchemexpress.com

| Feature of this compound | Advantage in PROTAC Linker Design |

| Maleimide Group | Allows for covalent attachment to thiol-containing POI ligands or E3 ligase ligands. |

| PEG8 Spacer | Provides optimal length and flexibility for ternary complex formation and enhances solubility. |

| t-Butyl Ester | A stable protecting group for the carboxylic acid, allowing for orthogonal functionalization. |

| Heterobifunctional Nature | Enables modular and controlled synthesis of the PROTAC molecule. |

Exploration in Click Chemistry Conjugation Strategies

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for bioconjugation. rsc.org The thiol-maleimide reaction is itself considered a type of click chemistry due to its high efficiency and specificity. nih.govcell.com this compound, with its maleimide group, can be directly utilized in this context for the straightforward conjugation to thiol-containing molecules.

Moreover, the heterobifunctional nature of this compound allows for its use in more complex, orthogonal click chemistry strategies. uzh.ch For instance, the maleimide group can be used in a thiol-maleimide click reaction, while the carboxylic acid (after deprotection) can be functionalized with an alkyne or an azide (B81097). This modified linker can then participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), which are other prominent examples of click chemistry. rsc.org

This dual-click functionality enables the site-specific and sequential conjugation of two different molecules. For example, a protein could be first labeled at a cysteine residue using the maleimide group of the linker. Then, after deprotection and modification of the carboxyl end with an azide, a second molecule containing a strained alkyne could be attached via SPAAC. This type of orthogonal conjugation is invaluable for the construction of complex biomolecular assemblies, such as antibody-drug conjugates with multiple payloads or precisely defined surface modifications of materials. uzh.ch

| Click Chemistry Reaction | Functional Group on this compound |

| Thiol-Maleimide Addition | Maleimide |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Carboxylic acid (after deprotection and modification to an alkyne or azide) |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Carboxylic acid (after deprotection and modification to an alkyne or azide) |

Analytical Characterization Techniques for Mal Peg8 T Butyl Ester

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in verifying the chemical structure of Mal-PEG8-t-butyl ester, ensuring all key functional groups are present and correctly assembled.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both Proton (¹H) and Carbon-¹³ (¹³C) NMR provide detailed information about the molecular framework.

In ¹H NMR analysis, specific chemical shifts confirm the presence of the maleimide (B117702), PEG, and t-butyl ester moieties. The protons of the maleimide group typically appear as a singlet at approximately 6.7 ppm. The ethylene (B1197577) glycol units of the PEG chain produce a complex multiplet, usually centered around 3.6 ppm. The nine equivalent protons of the t-butyl group give rise to a characteristic sharp singlet at about 1.4 ppm.

¹³C NMR spectroscopy complements the proton analysis by providing data on the carbon backbone. The carbonyl carbons of the maleimide ring are observed around 170 ppm, while the vinyl carbons of the maleimide appear at about 134 ppm. The repeating ethylene glycol carbons of the PEG linker are typically found around 70 ppm. The quaternary carbon and the methyl carbons of the t-butyl ester group are also readily identifiable.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Functional Group | Proton Environment | Representative Chemical Shift (δ, ppm) |

| Maleimide | -CH=CH- | ~6.7 (s) |

| PEG Spacer | -O-CH₂-CH₂-O- | ~3.6 (m) |

| Ester Linkage | -CH₂-C(O)O- | ~2.5 (t) |

| t-Butyl Ester | -C(CH₃)₃ | ~1.4 (s) |

Note: s = singlet, t = triplet, m = multiplet. The exact chemical shifts can vary depending on the solvent and instrument used.

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and assessing its purity. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed.

MS analysis provides the mass-to-charge ratio (m/z) of the molecule, which should correspond to its calculated molecular weight. For this compound, the expected monoisotopic mass is 515.25 g/mol . The detection of this molecular ion peak is a primary confirmation of the compound's identity. The isotopic distribution pattern observed in the mass spectrum should also match the theoretical pattern for its elemental composition (C₂₄H₄₁NO₁₁).

MALDI-TOF is particularly useful for analyzing PEGylated compounds, as it can handle larger molecules and provides a clear spectrum of the polymer distribution, which is valuable for confirming the length of the PEG8 chain.

Chromatographic Purity and Composition Analysis

Chromatographic methods are essential for determining the purity of this compound and analyzing the distribution of PEG oligomers.

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a standard method for assessing the purity of this compound. A C18 column is typically used with a gradient elution system, commonly involving water and acetonitrile, often with an additive like trifluoroacetic acid (TFA).

The purity is determined by integrating the area of the main peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A high purity level, often greater than 95%, is desirable for most applications. HPLC can also resolve impurities, such as hydrolyzed maleimide or starting materials.

Table 2: Typical RP-HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 302 nm |

Size Exclusion Chromatography (SEC) is a valuable technique for analyzing the polydispersity of the PEG chain in this compound. While PEG8 is a discrete-length PEG, SEC can be used to confirm the absence of higher molecular weight polymer contaminants or aggregates. The method separates molecules based on their hydrodynamic volume. For a monodisperse compound like this compound, a single, sharp peak is expected, indicating a narrow molecular weight distribution.

Quantitative Methodologies for Reaction Monitoring

The same analytical techniques used for characterization can also be applied quantitatively to monitor the progress of reactions involving this compound. For instance, when conjugating this linker to a thiol-containing molecule, HPLC can be used to track the disappearance of the starting materials and the appearance of the product over time. The disappearance of the maleimide group's characteristic UV absorbance at around 302 nm can also be monitored spectrophotometrically to follow the reaction kinetics. Similarly, NMR and MS can be used to analyze aliquots from the reaction mixture to determine the extent of conversion and identify any side products.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The future synthesis of Mal-PEG8-t-butyl ester and related linkers is trending towards "green chemistry" principles to improve efficiency and reduce environmental impact. researchgate.net Traditional chemical synthesis, while effective, often relies on petroleum-derived solvents and multi-step processes that can be resource-intensive. rsc.org Emerging research focuses on alternative, more sustainable methodologies.

One promising avenue is the use of biocatalytic processes. rsc.org Enzymatic synthesis, for instance, offers high specificity and can often be performed in aqueous media or under solvent-less conditions, significantly reducing the reliance on hazardous organic solvents. rsc.orgmdpi.com Lipases, such as Candida antarctica lipase (B570770) B, have been successfully used for the transesterification and polymerization of PEG-based molecules with near-quantitative yields. mdpi.com Applying such enzymatic strategies to the formation of the ester linkage in this compound could offer a more sustainable and efficient alternative to conventional chemical esterification.

Furthermore, the selection of solvents is a key area for improvement. Research into greener solvent alternatives for peptide and polymer synthesis has identified promising candidates like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass. rsc.org The adoption of such solvents for the synthesis and purification of PEG linkers could drastically lower the environmental footprint of production.

Table 1: Comparison of Synthetic Pathway Philosophies

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

|---|---|---|

| Catalyst | Chemical catalysts | Biocatalysts (e.g., lipases) rsc.org |

| Solvents | Conventional organic solvents (e.g., DCM, DMF) | Green solvents (e.g., 2-MeTHF), aqueous media, or solvent-less conditions rsc.orgrsc.org |

| Efficiency | Variable yields, potential for by-products mdpi.com | Often higher yields (~100%) and specificity mdpi.com |

| Sustainability | Higher environmental impact, reliance on petrochemicals | Lower environmental impact, potential use of biomass-derived reagents researchgate.netrsc.org |

Advanced Applications in Multifunctional Material Systems

The unique tripartite structure of this compound makes it an ideal building block for advanced, multifunctional material systems, particularly in the realm of hydrogels for biomedical applications. researchgate.net PEG-maleimide hydrogels are highly valued in tissue engineering because they can mimic the physical properties of natural tissues and offer excellent biocompatibility. nih.gov

Future research will likely exploit each component of the molecule to design "smart" materials:

Maleimide (B117702) Group: Serves as a highly efficient covalent cross-linking point via Michael-type addition with thiol-containing molecules (e.g., cysteine-flanked peptides). researchgate.netnih.gov This allows for the creation of robust hydrogel networks under cell-friendly physiological conditions. utoronto.ca

PEG8 Spacer: The hydrophilic PEG chain ensures the material is highly hydrated, which is crucial for encapsulating living cells. nih.gov It also minimizes non-specific protein adsorption, a critical feature for materials used in vivo. creativepegworks.com The length of the PEG chain can be precisely tuned to control the mesh size and mechanical properties of the hydrogel.

t-Butyl Ester: This group can be used to modulate the hydrophobicity of the resulting material. Upon hydrolysis (which can be triggered by acidic conditions), it converts to a negatively charged carboxylate group, altering the hydrogel's swelling properties, stiffness, and interaction with charged biomolecules.

These materials can be engineered as "plug-and-play" systems where the degradation rate, cell-adhesion properties, and mechanical stiffness can be independently controlled, making them suitable for applications ranging from cell delivery to regenerative medicine. researchgate.net

Computational Studies on Reactivity and Conformational Behavior

To optimize the use of this compound in complex systems, a deep understanding of its chemical reactivity and physical behavior is essential. Computational chemistry provides powerful tools to investigate these properties at a molecular level. Future research will increasingly leverage computational studies to predict and rationalize the behavior of such linkers.

Using methods like Density Functional Theory (DFT), researchers can model the thiol-maleimide reaction. utoronto.ca Such calculations can determine the energies of the highest occupied molecular orbital (HOMO) of the thiol and the lowest unoccupied molecular orbital (LUMO) of the maleimide, providing a quantitative measure of reactivity. utoronto.ca This allows for the in silico screening of different maleimide derivatives to fine-tune reaction kinetics for specific applications, such as ensuring hydrogel formation occurs at the desired speed for 3D cell encapsulation. utoronto.ca

Table 2: Application of Computational Methods to this compound

| Computational Method | Research Target | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Thiol-Maleimide reaction mechanism | Reaction energy barriers, transition state geometries, HOMO/LUMO energies to predict reactivity. utoronto.ca |

| Molecular Dynamics (MD) | Conformational flexibility of the PEG8 chain | Linker end-to-end distance, solvent accessible surface area, prediction of steric hindrance in bioconjugation. |

| Natural Bond Orbital (NBO) Analysis | Electronic structure of the maleimide group | Charge distribution, understanding the electrophilicity of the reactive carbons. utoronto.ca |

Integration into Complex Bioconjugation Platforms

This compound is a key component in the construction of sophisticated bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). axispharm.com The future in this area lies in creating more homogeneous, stable, and precisely engineered therapeutic constructs.

In ADCs, the maleimide group allows for site-specific attachment to thiol groups on an antibody, such as those from engineered cysteine residues or reduced interchain disulfides. axispharm.com The PEG8 spacer enhances the water solubility of the conjugate and provides spatial separation between the antibody and the cytotoxic payload, which is crucial for efficacy. creativepegworks.com The t-butyl ester represents a protected handle; after its removal, the resulting carboxylic acid can be used to attach a drug molecule.

A significant area of development is the creation of linkers with enhanced stability. While the thioether bond formed from the maleimide-thiol reaction is generally stable, it can undergo retro-Michael reactions, leading to premature drug release. frontiersin.org Research into derivatives, such as dibromomaleimides, which can form a more stable, double-substituted linkage with dithiols, points towards a future of more robust bioconjugates. broadpharm.com

Table 3: Role of Molecular Components in Complex Bioconjugates

| Component | Function | Advantage in Bioconjugation |

|---|---|---|

| Maleimide | Thiol-reactive handle | Site-specific conjugation to proteins at physiological pH. axispharm.com |

| PEG8 Spacer | Hydrophilic spacer | Increases solubility, reduces immunogenicity, provides optimal spacing. creativepegworks.com |

| t-Butyl Ester | Protected carboxyl group | Allows for subsequent, orthogonal conjugation after deprotection. axispharm.com |

Exploration of New Stimuli-Responsive Properties within this compound Derivatives

A major frontier in drug delivery and materials science is the development of "smart" molecules that respond to specific environmental triggers. Future research will focus on modifying the this compound scaffold to incorporate stimuli-responsive behavior.

The inherent acid-lability of the t-butyl ester group is a key starting point. This group is stable at neutral pH but can be cleaved under moderately acidic conditions, such as those found in the tumor microenvironment or within endosomal compartments of a cell. This cleavage unmasks a negatively charged carboxylic acid, which can be programmed to:

Alter Solubility: Change the local solubility of a drug carrier, potentially triggering its disassembly and payload release.

Modulate Binding: Change the charge of a conjugate, affecting its interaction with biological targets.

Trigger Release: Serve as the first step in a cascade reaction that ultimately cleaves the linker and releases an attached drug.

Beyond pH, other stimuli can be engineered into derivatives. The maleimide itself, or the adjacent chemical structure, can be modified to be sensitive to redox potential, a condition relevant in certain intracellular environments. For instance, linkers that are stable in the oxidizing environment of the bloodstream but are cleaved in the reducing environment inside a cell are highly desirable for targeted drug delivery. frontiersin.org Research into linkers whose hydrolysis rates are strongly influenced by adjacent chemical motifs demonstrates that subtle structural changes can impart significant functional differences, opening the door to new stimuli-responsive designs. acs.org

Q & A

Basic Research Questions

Q. How is Mal-PEG8-t-butyl ester synthesized, and what role does the tert-butyl group play in protecting reactive sites during synthesis?

- Methodology : The tert-butyl ester acts as a protecting group for carboxylic acids, preventing unwanted side reactions during PEGylation. Synthesis typically involves maleimide-PEG8 activation followed by tert-butyl ester coupling via carbodiimide chemistry (e.g., EDC/NHS). Post-synthesis, acidic conditions (e.g., TFA) selectively deprotect the tert-butyl group without disrupting the maleimide-thiol bond .

- Key Data :

- Purity: ≥95% (HPLC) .

- Storage: 2–8°C to preserve maleimide reactivity and ester stability .

Q. What analytical techniques are recommended to confirm the structural integrity and purity of this compound?

- Methodology :

- NMR (¹H/¹³C) : Verify PEG chain length (8 ethylene oxide units) and tert-butyl group presence (δ ~1.4 ppm for tert-butyl protons) .

- Mass Spectrometry (ESI-TOF) : Confirm molecular weight (e.g., theoretical m/z for C₂₈H₄₈O₁₀) and detect impurities like hydrolyzed byproducts .

- HPLC : Assess purity using a C18 column with acetonitrile/water gradients; retention time shifts indicate incomplete esterification or degradation .

Q. How does the solubility of this compound vary across solvents, and what formulation strategies enhance its stability in aqueous buffers?

- Methodology : Solubility is influenced by PEG hydrophilicity and tert-butyl hydrophobicity. Pre-dissolve in DMF/DMSO (1–5% v/v) before diluting in PBS (pH 7.4). Avoid prolonged exposure to pH <5 to prevent tert-butyl ester hydrolysis .

- Data Contradictions :

- Some studies report precipitation in high-salt buffers; use dynamic light scattering (DLS) to monitor aggregation .

Advanced Research Questions

Q. How can experimental design (e.g., Taguchi method) optimize conjugation efficiency between this compound and thiol-containing biomolecules?

- Methodology : Apply orthogonal arrays to test parameters:

- Factors : pH (6.5–8.5), molar ratio (1:1 to 1:5 linker:biomolecule), temperature (4–37°C), reaction time (1–24 hrs).

- Response : Conjugation yield (HPLC/MS quantification) .

- Example Table :

| Factor | Level 1 | Level 2 | Level 3 | Optimal Level |

|---|---|---|---|---|

| pH | 6.5 | 7.4 | 8.5 | 7.4 |

| Molar Ratio | 1:1 | 1:3 | 1:5 | 1:3 |

| Temperature | 4°C | 25°C | 37°C | 25°C |

Q. How to resolve contradictions in reported maleimide-thiol conjugation kinetics under varying redox conditions?

- Methodology :

- Controlled Redox Studies : Compare reaction rates in glutathione (GSH)-supplemented vs. GSH-depleted buffers using stopped-flow spectroscopy.

- Data Interpretation : Maleimide hydrolysis competes with thiol conjugation at pH >7.5; use Ellman’s assay to quantify free thiols post-reaction .

Q. What comparative advantages does this compound offer over structurally similar linkers (e.g., Benzyl-PEG8-t-butyl ester) in PROTAC design?

- Methodology :

- Linker Comparison :

| Property | This compound | Benzyl-PEG8-t-butyl ester |

|---|---|---|

| Reactivity | Maleimide (thiols) | Benzyl (no active group) |

| Hydrophobicity | Moderate (LogP ~2.1) | High (LogP ~3.5) |

| PROTAC Solubility | Improved | Limited |

- In Vivo Validation : Use pharmacokinetic studies to compare linker stability and target engagement efficiency .

Q. How to troubleshoot low yields in tert-butyl ester deprotection for downstream carboxylate activation?

- Methodology :

- Acid Selection : TFA (95% deprotection in 2 hrs) vs. HCl (incomplete at 24 hrs). Monitor by FTIR (loss of tert-butyl C=O stretch at 1720 cm⁻¹) .

- Byproduct Analysis : LC-MS detects tert-butanol adducts; silica gel chromatography removes residual TFA .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.